molecular formula C24H32N6O3 B3003826 6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893959-72-3

6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B3003826
CAS No.: 893959-72-3
M. Wt: 452.559
InChI Key: DNIJQPQFCJGQTM-UHFFFAOYSA-N
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Description

This compound belongs to the purinoimidazole dione class, characterized by a bicyclic core structure fused with imidazole and purine-like moieties. Key structural features include a 4-butylphenyl substituent at position 6, a methyl group at position 4, and a 2-morpholinoethyl chain at position 2. Its dihydro configuration at the 7,8-positions introduces conformational rigidity, which could affect binding specificity .

Properties

IUPAC Name

6-(4-butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-3-4-5-18-6-8-19(9-7-18)28-12-13-29-20-21(25-23(28)29)26(2)24(32)30(22(20)31)11-10-27-14-16-33-17-15-27/h6-9H,3-5,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIJQPQFCJGQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetic derivative of imidazole, which has garnered attention due to its diverse biological activities. Imidazole and its derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A purine-like core that contributes to its biological activity.
  • A morpholine moiety , which is often associated with enhanced solubility and bioavailability.
  • A butylphenyl group , which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For example:

  • Antibacterial Studies : Various studies have demonstrated that compounds similar to this compound show effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
CompoundZone of Inhibition (mm)Bacterial Strain
Test Compound20E. coli
Test Compound22B. subtilis
Test Compound19S. aureus

The above table illustrates the antibacterial efficacy of related imidazole derivatives based on zone of inhibition measurements.

Anticancer Activity

Imidazole derivatives have also been investigated for their potential anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance:

  • Studies have shown that certain imidazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Jain et al. synthesized various imidazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain modifications in the structure significantly enhanced their efficacy against resistant strains .
  • Anticancer Mechanism Exploration : Another research paper explored the anticancer potential of imidazole derivatives, revealing that these compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .
  • Inflammation Model Testing : A study focusing on inflammation models demonstrated that imidazole derivatives reduced edema and inflammatory markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Bioactivity Notes (Source)
Target Compound 6-(4-Butylphenyl), 4-methyl, 2-(2-morpholinoethyl) C₂₃H₂₉N₅O₃ 423.51 Reference N/A
ZINC170624334: 7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione 7-(4-Bromophenyl), 6-(hydroxyethyl) C₁₇H₁₅BrN₄O₃ 403.23 Bromophenyl (vs. butylphenyl), hydroxyethyl (vs. methyl) Higher shape similarity (0.716) to talazoparib
6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 6-(4-Ethylphenyl), 2-propyl C₁₉H₂₂N₄O₂ 338.41 Ethylphenyl (shorter chain), propyl (vs. morpholinoethyl) Reduced polarity; potential lower solubility
3-(2-Fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-(2-Fluorobenzyl), 1,7-dimethyl C₂₁H₂₄FN₅O₃ 413.45 Fluorobenzyl (vs. butylphenyl), additional methyl groups Enhanced electron-withdrawing effects from fluorine
6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione 6-(Chloro-methoxyphenyl), 4,7,8-trimethyl C₁₇H₁₈ClN₅O₃ 375.80 Chloro-methoxyphenyl, increased methyl substitution Likely altered steric hindrance and target affinity

Bioactivity and Target Interactions

  • Bioactivity Clustering: Compounds with purinoimidazole dione scaffolds cluster into groups with similar modes of action, strongly correlating with shared substituents (e.g., aromatic phenyl groups, morpholine derivatives) .
  • Binding Energy Trends : ZINC170624334 exhibits high estimated binding energies comparable to talazoparib, a PARP inhibitor, suggesting the target compound’s butylphenyl group could optimize hydrophobic interactions in similar enzymatic pockets .

Key Research Findings

Morpholine’s Role : The morpholine moiety’s oxygen and nitrogen atoms facilitate interactions with polar residues in target proteins, as observed in docking studies of related compounds .

Bioactivity Predictions : Hierarchical clustering () suggests the target compound may share bioactivity with PARP or kinase inhibitors, though experimental validation is needed .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize imidazole-based heterocycles like this compound?

Answer:
The synthesis of such complex imidazole derivatives typically involves multi-step condensation reactions. For example, spiro-imidazole analogs can be synthesized by reacting intermediates like 2-Oxa-spiro[3.4]octane-1,3-dione with aromatic amines or benzothiazole derivatives under controlled conditions (e.g., ethanol solvent, ammonium hydroxide catalysis). Post-synthesis, purification via flash column chromatography (eluent: dichloromethane) and characterization using IR, UV-Vis spectroscopy, and elemental analysis are critical .

Advanced: How can quantum chemical reaction path search methods improve synthesis optimization?

Answer:
State-of-the-art quantum chemical calculations (e.g., density functional theory) can predict transition states, intermediates, and energy barriers for key reaction steps. ICReDD’s approach integrates these computations with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature). For example, morpholine-substituted intermediates may require precise steric and electronic tuning to avoid side reactions, which computational models can preemptively identify .

Basic: What spectroscopic techniques are essential for validating the compound’s structural integrity?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., morpholin-4-ylethyl group integration at δ ~2.5–3.5 ppm).
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹).
  • Elemental Analysis : To verify purity (>95% C/H/N/O content matches theoretical values) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental yields?

Answer:
Discrepancies often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Strategies include:

  • Factorial Design : Systematically vary parameters (e.g., reaction time, catalyst loading) to identify dominant factors .
  • In Situ Monitoring : Use techniques like HPLC or FTIR to track intermediate formation and adjust conditions dynamically .

Basic: What storage conditions are required to maintain the compound’s stability?

Answer:
Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. Avoid moisture and high temperatures (>25°C), as morpholine and imidazole moieties are prone to hydrolysis or oxidation. Use desiccants (e.g., silica gel) in storage environments .

Advanced: What factorial design approaches optimize reaction conditions for imidazole functionalization?

Answer:
A 2^k factorial design (where k = variables like temperature, solvent polarity, and reagent stoichiometry) can identify critical interactions. For example:

  • Factors : Solvent (DMF vs. ethanol), temperature (60°C vs. 80°C), and catalyst (NH4OH vs. piperidine).
  • Response Variables : Yield, purity, and reaction time.
    Statistical analysis (ANOVA) ranks factor significance, reducing trial-and-error experimentation .

Basic: How should column chromatography parameters be optimized for purifying this compound?

Answer:

  • Stationary Phase : Silica gel (60–120 µm) for high resolution.
  • Eluent Gradient : Start with non-polar solvents (hexane) and gradually increase polarity (ethyl acetate:hexane 1:4 → 1:1).
  • Flow Rate : 2–3 mL/min to balance separation efficiency and time .

Advanced: How can molecular docking predict the biological relevance of the morpholin-4-ylethyl substituent?

Answer:
The morpholine group’s electron-rich nitrogen can enhance binding to target proteins (e.g., kinase ATP pockets). Docking studies (AutoDock Vina) using crystal structures (PDB IDs) can simulate binding modes. For example, compare binding energies of morpholine-substituted analogs vs. non-substituted derivatives to assess pharmacophore contributions .

Basic: What safety protocols are critical when handling morpholine-containing reagents?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of morpholine vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (vermiculite) .

Advanced: How can DFT calculations validate the electronic effects of the 4-butylphenyl substituent?

Answer:
Density functional theory (DFT) can model the substituent’s electron-withdrawing/donating effects via:

  • HOMO-LUMO Analysis : Predict charge distribution and reactivity.
  • NBO Analysis : Quantify hyperconjugative interactions between the butylphenyl group and imidazole core.
    Experimental validation via Hammett plots (correlating substituent σ values with reaction rates) further confirms computational insights .

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